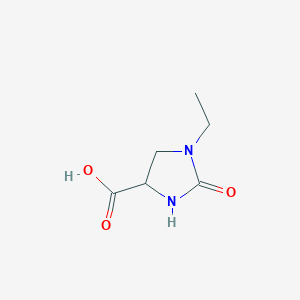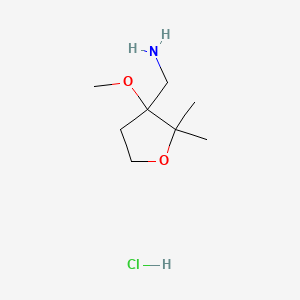
2-(2-Oxocyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxocyclobutyl)acetic acid: is an organic compound that belongs to the class of carboxylic acids It features a cyclobutane ring with a ketone group at the second position and an acetic acid moiety attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxocyclobutyl)acetic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,4-diketone, followed by oxidation to introduce the ketone group. The reaction conditions typically involve the use of strong oxidizing agents like potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Oxocyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-(2-Hydroxycyclobutyl)acetic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various nucleophiles under basic or acidic conditions, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of higher carboxylic acids or diketones.
Reduction: Formation of 2-(2-Hydroxycyclobutyl)acetic acid.
Substitution: Formation of substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
2-(2-Oxocyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxocyclobutyl)acetic acid involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparación Con Compuestos Similares
2-(2-Hydroxycyclobutyl)acetic acid: Similar structure but with a hydroxyl group instead of a ketone.
Cyclobutaneacetic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Oxocyclopentylacetic acid: Features a five-membered ring instead of a four-membered ring, leading to different chemical properties.
Propiedades
Fórmula molecular |
C6H8O3 |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2-(2-oxocyclobutyl)acetic acid |
InChI |
InChI=1S/C6H8O3/c7-5-2-1-4(5)3-6(8)9/h4H,1-3H2,(H,8,9) |
Clave InChI |
WECRIHZJRUOINY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)








![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)

![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)

